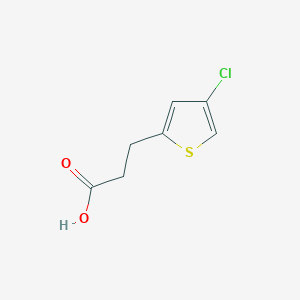![molecular formula C8H8N2O B1423553 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1354951-02-2](/img/structure/B1423553.png)
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Vue d'ensemble
Description
“5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a heterocyclic molecule . It can be utilized as a pharmaceutical building block . It is a starting material in a recent synthesis of azaserotonin .
Synthesis Analysis
The synthesis of “5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” and its derivatives has been reported in various studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is C8H7BrN2O . It has a molecular weight of 227.05798 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Approaches : The compound "5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one" and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of pyrrolopyridine chemistry. For example, Goto et al. (1991) synthesized various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones through the reaction of corresponding 7-hydroxy derivatives with nucleophiles, showcasing the compound's potential for further chemical modifications and applications in complex molecular frameworks Goto et al., 1991.
Structural and NMR Studies : The compound and its related structures have been the subject of detailed NMR studies, which are crucial for understanding their chemical properties and potential applications in various fields. Cox and Sankar (1980) performed 1H and 13C NMR studies on related compounds, providing valuable insights into their structural characteristics Cox & Sankar, 1980.
Functionalization and Derivatization : Research by Minakata et al. (1992) achieved selective functionalization of related compounds, opening avenues for the development of novel molecules with potential applications in drug discovery and material science Minakata et al., 1992.
Applications in Organic Synthesis
Building Blocks in Organic Synthesis : Pyrrolopyridine derivatives, including the compound , serve as valuable building blocks in organic synthesis. Their unique structure allows for the construction of complex molecules, potentially useful in pharmaceuticals and materials science. For instance, the work by Nedolya et al. (2015) on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates highlights the compound's role in forming structurally complex and biologically significant molecules Nedolya et al., 2015.
Catalysis and Chemical Transformations : The compound and its derivatives can be involved in catalytic processes and chemical transformations, contributing to the development of new synthetic methodologies. For example, Grozavu et al. (2020) described a catalytic method that involves the compound for the methylation of pyridines, showcasing its potential application in the synthesis of complex organic molecules Grozavu et al., 2020.
Propriétés
IUPAC Name |
5-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-7(6)8(11)10-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVOFVJUZQLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214166 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one | |
CAS RN |
1354951-02-2 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)



![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)

![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)
![3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423488.png)


![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)